
2-(1H-インドール-3-イル)-2-メチルプロパン-1-アミン塩酸塩
概要
説明
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is particularly interesting due to its structural similarity to tryptamine, a naturally occurring monoamine compound.
科学的研究の応用
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in neurotransmission due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to serotonin receptors, which are crucial for neurotransmission. The compound also interacts with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. These interactions suggest that 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride could influence neurotransmitter levels and signaling pathways .
Cellular Effects
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to serotonin receptors, leading to changes in receptor conformation and activation of downstream signaling pathways. The compound also inhibits monoamine oxidase enzymes, resulting in increased levels of neurotransmitters such as serotonin and dopamine. These molecular interactions contribute to its overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter signaling and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. Understanding its transport and distribution is essential for predicting its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound influences its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that transforms phenylhydrazines and ketones into indoles. This method typically uses methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves the use of large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts such as Brønsted acids (e.g., H2SO4, HCl) or Lewis acids (e.g., ZnCl2, TiCl4) .
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-alkylamines .
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring monoamine compound that serves as a precursor to serotonin.
Serotonin: A neurotransmitter that plays a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural modifications, which confer distinct biological activities compared to other indole derivatives. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHXRCEFPEPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705268 | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942148-13-2 | |
| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



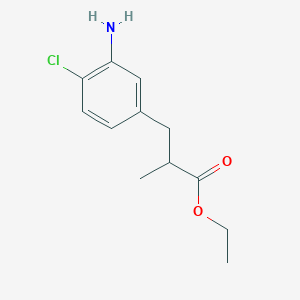
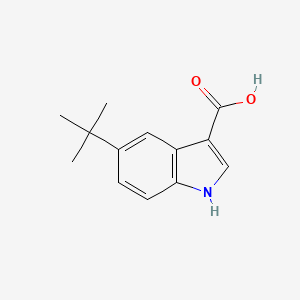

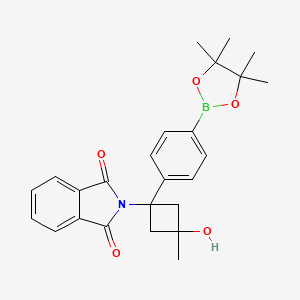
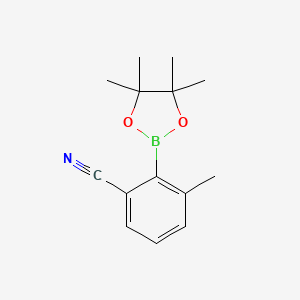

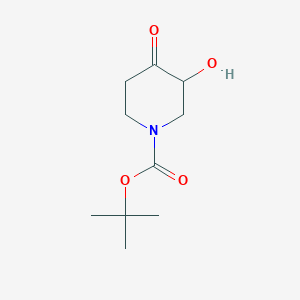
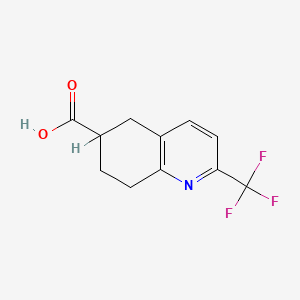
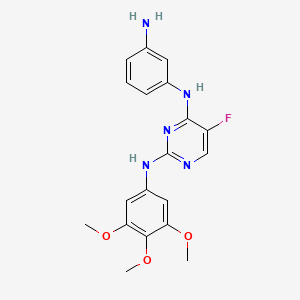
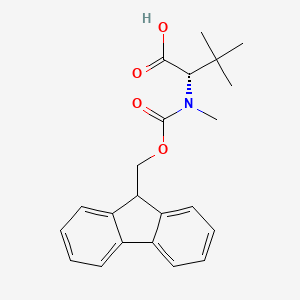
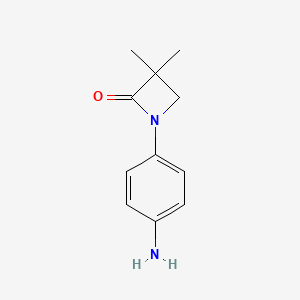
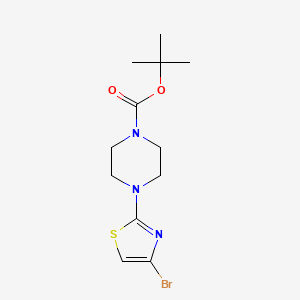
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
